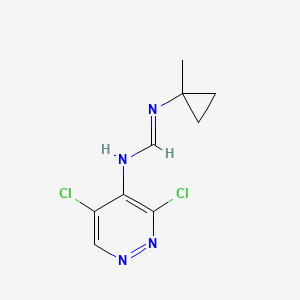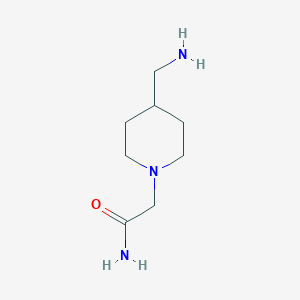![molecular formula C15H10BrCl2NO4 B13938169 5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid is a complex organic compound with the molecular formula C15H10BrCl2NO4. It is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 2,4-dichlorophenol with bromoacetyl chloride, followed by the reaction with 2-amino-benzoic acid under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and phenoxy derivatives, which can be further utilized in different chemical applications .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another halogenated compound with similar structural features.
5-Bromo-2,4-dihydroxybenzoic acid: Shares the bromine and benzoic acid moieties.
Uniqueness
5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H10BrCl2NO4 |
|---|---|
Molekulargewicht |
419.1 g/mol |
IUPAC-Name |
5-bromo-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H10BrCl2NO4/c16-8-1-3-12(10(5-8)15(21)22)19-14(20)7-23-13-4-2-9(17)6-11(13)18/h1-6H,7H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
ANWNQBQGJVQITO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



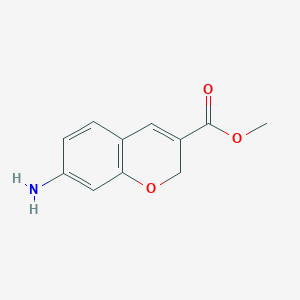
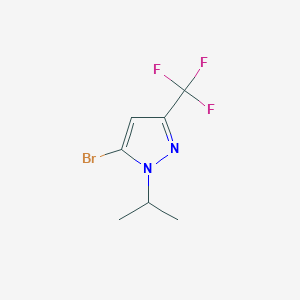
![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)

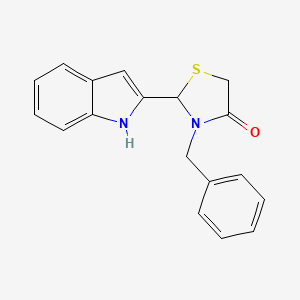
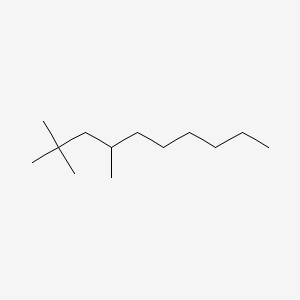
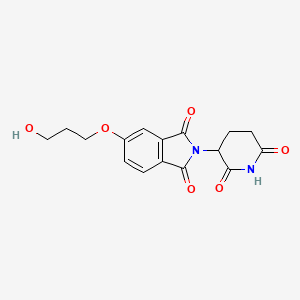
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
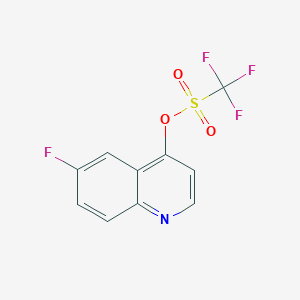
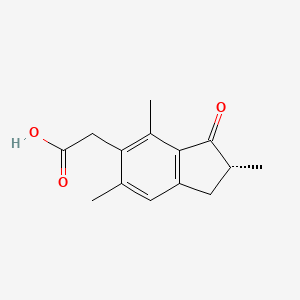
![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)
